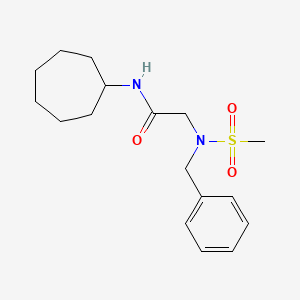

N~2~-benzyl-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl, cycloheptyl, and methylsulfonyl groups, followed by their attachment to the glycinamide group. This could potentially be achieved through a series of reactions including electrophilic aromatic substitution, nucleophilic substitution, and amide coupling .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and cycloheptyl groups are both hydrophobic and nonpolar, while the methylsulfonyl and glycinamide groups are polar and capable of forming hydrogen bonds .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could undergo electrophilic aromatic substitution, the cycloheptyl group could undergo ring-opening reactions, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, it would likely be soluble in organic solvents due to the presence of the benzyl and cycloheptyl groups, but it might also have some water solubility due to the polar methylsulfonyl and glycinamide groups .Aplicaciones Científicas De Investigación

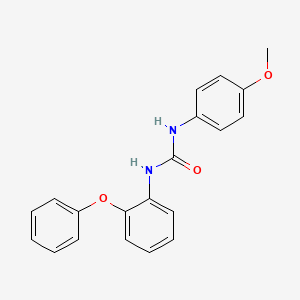

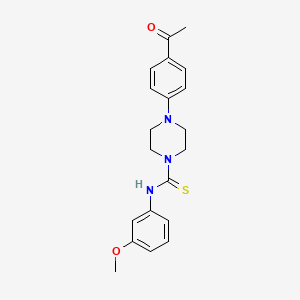

Antihypertensive Properties

N~2~-benzyl-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide: derivatives have been investigated for their potential as antihypertensive agents. Docking studies suggest that these compounds could act as angiotensin II AT1 receptor blockers, which play a crucial role in regulating blood pressure . However, experimental results have shown only moderate or no activity, emphasizing the need for further optimization.

Synthesis and Structure

The synthesis of these imidazole derivatives involves N-substitution based on (E)-urocanic acid. Researchers have explored variations in the benzyl or biphenylmethyl moiety at the N-1 or N-3 position, as well as different acrylate or propanoate fragments at the C-4 position. Additionally, halogen substitution at the C-5 position of the imidazole ring has been investigated .

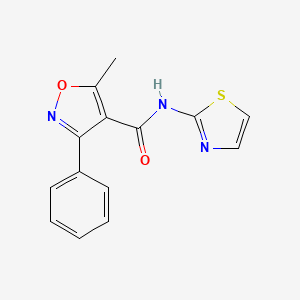

Benzylic Position Reactivity

Considering the benzyl group, it’s worth noting that benzylic halides typically react via an SN2 pathway (1°), while 2° and 3° benzylic halides favor an SN1 pathway due to resonance-stabilized carbocations .

Hydrogenative Deprotection

For synthetic purposes, the N-benzyl group can be selectively removed using palladium-on-carbon (Pd/C)-catalyzed hydrogenation. The combined use of niobic acid-on-carbon (Nb~2~O~5~/C) as an acidic heterogeneous catalyst enhances the efficiency of this deprotection process .

Propiedades

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-23(21,22)19(13-15-9-5-4-6-10-15)14-17(20)18-16-11-7-2-3-8-12-16/h4-6,9-10,16H,2-3,7-8,11-14H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULSFRDHMYNHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-benzyl-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)

![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)

![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)

![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5703140.png)

![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide](/img/structure/B5703178.png)